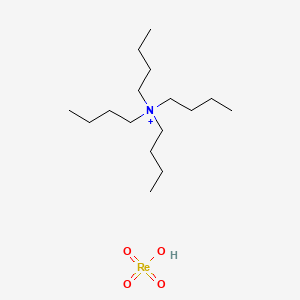
Perrhenic acid; tetrabutylammonium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perrhenic acid; tetrabutylammonium ion is a compound that combines perrhenic acid, a strong monobasic acid, with the tetrabutylammonium ion, a quaternary ammonium cation. Perrhenic acid, with the chemical formula HReO₄, is known for its strong oxidizing properties and is commonly used in various chemical reactions. The tetrabutylammonium ion, on the other hand, is a large organic cation that is often used to increase the solubility of inorganic anions in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perrhenic acid can be prepared by the oxidation of metallic rhenium with hydrogen peroxide. The reaction is as follows:
2Re+7H2O2→2HReO4+6H2O
Alternatively, perrhenic acid can be obtained by evaporating aqueous solutions of rhenium(VII) oxide (Re₂O₇) in the presence of water or steam .
To prepare tetrabutylammonium perrhenate, tetrabutylammonium chloride is added to an aqueous solution of sodium perrhenate. The reaction is as follows:
NaReO4+(C4H9)4NCl→(C4H9)4NReO4+NaCl
Industrial Production Methods
High-purity perrhenic acid can be produced using various methods, including electrodialysis, solvent extraction, and ion-exchange. Electrodialysis is an advanced separation technology that uses an electric current to move ions through semi-permeable membranes, effectively separating them from the solution . This method allows for the concentration and purification of perrhenic acid from secondary raw materials .
Chemical Reactions Analysis
Types of Reactions
Perrhenic acid and its salts, including tetrabutylammonium perrhenate, undergo various chemical reactions, including:
Condensation Reactions: Perrhenate can undergo condensation to form small rhenium polyoxometalates, such as Re₄O₂₋₁₅.
Redox Reactions: Unlike permanganate, perrhenate is non-oxidizing. replacement of some oxo ligands can induce redox reactions.
Reaction with Sulfide: Perrhenate reacts with sulfide sources, such as hydrogen sulfide, to form tetrathioperrhenate anion (ReS₄⁻).
Common Reagents and Conditions
Trimethylsilyl Chloride: Used to produce the oxychloride of rhenium(V) from tetrabutylammonium perrhenate.
Hydrogen Sulfide: Used to convert perrhenate to tetrathioperrhenate anion.
Major Products
Rhenium Polyoxometalates: Formed through condensation reactions.
Tetrathioperrhenate Anion: Formed through reactions with sulfide sources.
Oxychloride of Rhenium(V): Formed through reactions with trimethylsilyl chloride.
Scientific Research Applications
Perrhenic acid and its salts, including tetrabutylammonium perrhenate, have various scientific research applications:
Biology: Used in studies involving the transport and behavior of rhenium compounds in biological systems.
Medicine: Used as a carrier for trace levels of pertechnetate in nuclear medicine scanning procedures.
Industry: Used in the production of high-purity perrhenic acid through electrodialysis and other methods.
Mechanism of Action
The mechanism of action of perrhenic acid and tetrabutylammonium ion involves their interaction with various molecular targets and pathways:
Perrhenic Acid: Acts as a strong oxidizing agent, facilitating various redox reactions.
Tetrabutylammonium Ion: Acts as a pH-gated potassium ion channel, changing the cytosolic pH from 7 to 4 to open the channel. This mechanism is crucial in various biochemical processes.
Comparison with Similar Compounds
Perrhenic acid and tetrabutylammonium ion can be compared with similar compounds based on their chemical properties and applications:
Perrhenate vs. Pertechnetate: Both ions are similar in size and shape, and perrhenate is often used as a safer alternative to pertechnetate in nuclear waste studies.
Tetrabutylammonium Salts: Similar to other quaternary ammonium salts, tetrabutylammonium ion is used to increase the solubility of inorganic anions in organic solvents.
List of Similar Compounds
- Pertechnetate (TcO₄⁻)
- Tetrabutylammonium Bromide
- Tetrabutylammonium Hydroxide
- Tetrabutylammonium Perchlorate
These compounds share similar chemical properties and applications, making them useful in various scientific and industrial contexts.
Properties
Molecular Formula |
C16H37NO4Re+ |
|---|---|
Molecular Weight |
493.68 g/mol |
IUPAC Name |
hydroxy(trioxo)rhenium;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H2O.3O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;1H2;;;;/q+1;;;;;+1/p-1 |
InChI Key |
VIGRFVBJWCUPIC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O[Re](=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)

![[des-Arg9]bradykinin](/img/structure/B15088996.png)




![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)

